molecular formula C16H19Cl2NO3S B2545041 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 627844-53-5

1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2545041
CAS No.: 627844-53-5
M. Wt: 376.29
InChI Key: QEYUYXDBMGXISD-UHFFFAOYSA-N
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Description

1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic sulfonamide derivative featuring a 3,5-dichlorophenyl substituent. Its structure comprises a rigid bicyclo[2.2.1]heptan-2-one core, a sulfonylmethyl bridge, and an aromatic amine group. The dichlorophenyl group enhances steric bulk and electron-withdrawing effects compared to other analogs, which may influence reactivity, solubility, or target binding .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3S/c1-15(2)10-3-4-16(15,14(20)5-10)9-23(21,22)19-13-7-11(17)6-12(18)8-13/h6-8,10,19H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUYXDBMGXISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide group and a dichlorophenyl moiety, which may contribute to its biological properties. The molecular formula is C15H18Cl2N2O2S, and its IUPAC name reflects the complex arrangement of functional groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cytochrome P-450 Induction : Research indicates that similar compounds can induce cytochrome P-450 enzymes, which are crucial for drug metabolism. For instance, the metabolite 3,5-dichlorophenyl methyl sulfone has been shown to significantly increase aminopyrine N-demethylase activity in hepatic microsomes, suggesting that the parent compound may exhibit similar effects through metabolic activation .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated varying degrees of antimicrobial activity against bacteria such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often linked to enhanced antibacterial properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Observation Reference
Cytochrome P-450 InductionInduces aminopyrine N-demethylase activity in liver microsomes
Antibacterial ActivityModerate to strong activity against select bacterial strains
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease
Molecular DockingBinding interactions with DNA gyrase and other targets

Case Studies

  • Cytochrome P-450 Induction Study : A study by Kimura et al. demonstrated that administration of 3,5-dichlorophenyl methyl sulfone led to significant changes in liver enzyme activities, indicating its role as a potent inducer similar to phenobarbital . This suggests that the compound may have implications in drug-drug interactions.
  • Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested for antibacterial efficacy. The compounds displayed varying levels of activity against Bacillus subtilis, with some achieving MIC values comparable to standard antibiotics . This highlights the potential therapeutic applications of the compound in treating bacterial infections.
  • Molecular Docking Analysis : In silico studies have shown that similar compounds can effectively bind to critical enzymes involved in bacterial resistance mechanisms. For instance, docking studies revealed strong interactions with DNA gyrase, indicating a possible mechanism for antibacterial action .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16_{16}H20_{20}ClN2_{2}O2_{2}S, with a molecular weight of approximately 336.86 g/mol. Its structure features a bicyclic framework that contributes to its biological activity and potential therapeutic uses.

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogenated phenyl groups enhances the antimicrobial efficacy, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects :
    • Research has demonstrated that bicyclic compounds can modulate inflammatory pathways. The sulfonamide moiety in this compound potentially contributes to anti-inflammatory effects through inhibition of cyclooxygenase enzymes or other inflammatory mediators .
  • Cancer Research :
    • The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .

Material Science Applications

  • Polymer Chemistry :
    • The unique bicyclic structure allows for the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has explored its use as a monomer or additive in creating advanced materials for various industrial applications .
  • Nanotechnology :
    • Compounds like this compound are being investigated for their potential role in nanocarrier systems for drug delivery. Their ability to form stable complexes with drugs can facilitate targeted delivery mechanisms in therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli with MIC values comparable to ciprofloxacin.
Anti-cancer PropertiesInduced apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation.
Material ApplicationsEnhanced thermal stability when incorporated into polymer matrices; potential for advanced material development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ primarily in the aromatic substituent and sulfonamide modifications. Key examples include:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (Target) 3,5-Dichlorophenyl C₁₆H₁₉Cl₂NO₃S 384.3 High steric bulk, electron-withdrawing Cl groups, potential enhanced stability
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one 3-Fluorophenyl C₁₆H₂₀FNO₃S 325.4 Reduced steric bulk, electronegative F, commercial availability (€331–761 per 25–250 mg)
(1S,4S)-3-((E)-ferrocenylmethylidene)-1-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Ferrocenylmethylidene + dihydroisoquinolinyl C₃₃H₃₅FeN₂O₃S 627.5 Redox-active ferrocene moiety, extended conjugation, potential electrochemical applications
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide N,N-Dimethylsulfonamide C₁₄H₂₄NO₃S 286.4 Simplified sulfonamide group, reduced aromaticity, potential for improved solubility

Functional and Commercial Differences

  • Electrophilic vs. Lipophilic Effects : The dichlorophenyl analog’s Cl substituents increase lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl derivative (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility : The fluorophenyl derivative is commercially available (CymitQuimica, 2025), while the dichlorophenyl variant likely requires custom synthesis due to its specialized substituent .
  • Biological Activity : Ferrocene-containing analogs (e.g., compound 18 in ) exhibit redox activity, suggesting utility in anticancer or catalytic applications, whereas the dichlorophenyl analog’s bioactivity remains uncharacterized .

Pharmacological Potential

While direct data on the dichlorophenyl compound are absent, sulfonamide-bearing bicycloheptanones are explored for enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity. The dichlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets .

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